Poseltinib

Descripción

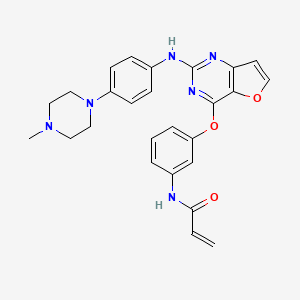

Structure

3D Structure

Propiedades

IUPAC Name |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMJNVRJMFMYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112972 | |

| Record name | Poseltinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353552-97-2 | |

| Record name | N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poseltinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poseltinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poseltinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POSELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Poseltinib mechanism of action in B cells

An In-depth Technical Guide on the Core Mechanism of Action of Poseltinib in B Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly HM71224) is a potent and selective, orally active, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase integral to B lymphocyte development, differentiation, and signaling.[2] this compound exerts its therapeutic effect by covalently binding to BTK, thereby blocking the B-cell antigen receptor (BCR) signaling pathway, which is a key driver of B-cell proliferation and survival.[3][4] This document provides a detailed overview of the mechanism of action of this compound in B cells, supported by quantitative data, experimental methodologies, and visual diagrams of the core signaling pathways.

Core Mechanism of Action in B Cells

The primary mechanism of action of this compound is the irreversible inhibition of BTK, a crucial enzyme in the BCR signaling cascade. In both healthy and malignant B cells, the binding of an antigen to the BCR initiates a signaling cascade that is essential for B-cell activation, proliferation, and survival.[2][5]

Upon BCR engagement, upstream kinases like LYN and SYK become activated, leading to the phosphorylation and activation of BTK. Activated BTK then acts as a scaffold and kinase, phosphorylating key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[6] The phosphorylation of PLCγ2 triggers a cascade involving calcium mobilization and Protein Kinase C (PKC) activation, ultimately leading to the activation of transcription factors such as NF-κB and NFAT.[2][7] These transcription factors drive the expression of genes necessary for B-cell activation and survival.[2][5]

This compound intervenes at a critical juncture in this pathway. By forming a covalent bond with the BTK protein, it effectively and irreversibly blocks its kinase activity.[3] This action prevents the autophosphorylation of BTK at tyrosine 223 (Y223) and, consequently, the transphosphorylation of its downstream targets, including PLCγ2 and the serine/threonine kinase AKT.[3] The inhibition of these signaling nodes effectively shuts down the BCR signaling pathway, preventing B-cell activation and promoting apoptosis in BTK-dependent cells.[3] High-dimensional analysis has confirmed that this compound has the most significant phosphorylation impact on stimulated B cells compared to other immune cell types like T cells and monocytes.[3]

Beyond the BCR pathway, this compound has also been shown to effectively inhibit signaling mediated by the Fc receptor (FcR) and Toll-like receptors (TLR), which also rely on BTK.

Signaling Pathway Diagram

The following diagram illustrates the B-Cell Receptor (BCR) signaling pathway and highlights the point of inhibition by this compound.

Quantitative Data Presentation

The inhibitory activity and selectivity of this compound have been characterized in various biochemical and cellular assays. The data below is summarized from key studies.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ (Kinase Activity) | Purified BTK Enzyme | 1.95 nM | [1] |

| IC₅₀ (Biochemical Binding) | Purified BTK Enzyme | 4.0 nM | [3] |

| IC₅₀ (Cellular Activity) | BTK Autophosphorylation (pY223) | < 10 nM | |

| IC₅₀ (Cellular Activity) | PLCγ2 Phosphorylation | < 10 nM | |

| Kinase Selectivity | ITK / BTK | 53-fold | [3] |

| Kinase Selectivity | JAK3 / BTK | 7.5-fold | [3] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

In Vitro BTK Kinase Assay (Luminescent)

This protocol is adapted from standard biochemical kinase assays used to determine the IC₅₀ of an inhibitor against a purified enzyme.

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

-

Reconstitute purified recombinant human BTK enzyme in kinase buffer to a working concentration (e.g., 2 ng/µL).

-

Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near the Kₘ for BTK.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Kinase Reaction :

-

In a 384-well plate, add 5 µL of the diluted this compound solution or DMSO control.

-

Add 10 µL of the BTK enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (ADP-Glo™ Assay) :

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Phosphorylation Analysis by Flow Cytometry (Phosphoflow)

This protocol outlines a general method for assessing the phosphorylation status of intracellular signaling proteins in B cells following stimulation and inhibitor treatment.[3][4]

-

Cell Preparation and Treatment :

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells in RPMI media at a concentration of 1x10⁷ cells/mL.

-

Pre-incubate cells with varying concentrations of this compound or DMSO vehicle control for 1 hour at 37°C.

-

-

B-Cell Stimulation :

-

Stimulate the B cells by adding a combination of anti-IgM and anti-CD40L to the cell suspension to cross-link the BCR.[3]

-

Incubate for a short time course (e.g., 2, 5, 15, and 60 minutes) at 37°C.

-

-

Fixation and Permeabilization :

-

Immediately stop the stimulation by fixing the cells with an equal volume of pre-warmed Cytofix buffer for 10 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.

-

-

Staining :

-

Wash the cells twice with staining buffer (PBS with 1% BSA).

-

Incubate the cells with a cocktail of fluorescently-conjugated antibodies. This should include:

-

Surface Markers : Anti-CD19 or Anti-CD20 to identify B cells.

-

Phospho-specific Antibodies : Anti-BTK (pY223), Anti-PLCγ2 (pY759), Anti-AKT (pS473).

-

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis :

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a multi-parameter flow cytometer.

-

Gate on the B-cell population using the surface markers.

-

Quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies within the B-cell gate for each treatment condition.

-

Determine the inhibitory effect of this compound by comparing the MFI of treated samples to the stimulated DMSO control.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the Phosphoflow cytometry experiment described above.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [PDF] Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations | Semantic Scholar [semanticscholar.org]

- 3. Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2023285677A1 - Pharmaceutical combinations for treating cancer - Google Patents [patents.google.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the BTK Inhibitory Profile of Poseltinib

This compound (also known as HM71224 and LY3337641) is an orally active, selective, and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a covalent inhibitor, it forms a bond with a cysteine residue within the active site of the BTK protein.[3] This irreversible binding leads to the potent and sustained inhibition of BTK's kinase activity. This compound has been investigated for its potential therapeutic effects in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.[1][4][5]

Mechanism of Action

This compound is designed to target the ATP-binding pocket of BTK with high affinity.[6][7] By irreversibly binding to a cysteine residue (Cys481) in the kinase domain, it effectively blocks the catalytic activity of BTK.[3][8] This inhibition disrupts downstream signaling pathways that are crucial for the activation, proliferation, and survival of B-cells.[9][10] Specifically, this compound has been shown to inhibit signaling mediated by the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptors (TLR).[1]

Quantitative Inhibitory Profile

The inhibitory activity of this compound against BTK and other kinases has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Target | Assay Type | IC50 (nM) | Reference |

| BTK | Kinase Assay | 1.95 | [1][2] |

| Biochemical Assay | 4.0 | [6][7] | |

| TR-FRET Binding Assay | 1.1 | [11] | |

| Biotinylated this compound Probe | Biochemical Assay | 13.3 | [6][7] |

| BTK (in rat PBMCs) | Molecular Probe Assay | 14.6 ± 3.3 | [6] |

Kinase Selectivity Profile

This compound exhibits a degree of selectivity for BTK over other related kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Kinase | Fold Selectivity vs. BTK | Reference |

| ITK | 53x | [6][7] |

| JAK3 | 7.5x | [6][7] |

This compound also demonstrates potent inhibitory activity against other members of the TEC kinase family, with IC50 values below 10 nM for BMX, TEC, and TXK.[6][7]

Impact on Downstream Signaling

This compound effectively suppresses the phosphorylation of BTK and key downstream signaling molecules, thereby blocking the signal transduction cascade.

| Phosphorylated Protein | Cellular Context | Effect of this compound | Reference | | :--- | :--- | :--- | | BTK (Y223) | Stimulated B-cells | Inhibition |[6] | | PLCγ2 (Y759) | Stimulated B-cells | Inhibition |[1][6] | | AKT (S473) | Stimulated B-cells | Inhibition |[6] | | STAT5 (Y694) | IL-2 Stimulated T-cells and NK cells | Inhibition |[6] |

High-dimensional phosphorylation analysis has confirmed that this compound has the most significant impact on B-cells stimulated with anti-IgM and CD40L.[6][12]

Experimental Protocols

The characterization of this compound's BTK inhibitory profile involved a range of in vitro and in vivo experimental methodologies.

Biochemical Kinase Assays

-

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays were utilized to determine the biochemical IC50 values of this compound against a panel of kinases, including BTK, BMX, TEC, and TXK.[6][7] This method measures the inhibition of kinase activity by detecting changes in the FRET signal between a fluorescently labeled substrate and a phosphorylation-specific antibody.

Cellular Assays

-

High-Dimensional Phosphorylation Analysis (Phosphoflow Cytometry): To understand the impact of this compound on intracellular signaling networks, high-dimensional phosphoflow cytometry was employed.[6][12] This technique allows for the simultaneous measurement of multiple phosphorylated proteins at the single-cell level across various immune cell populations. Human peripheral blood mononuclear cells (PBMCs) were stimulated in the presence or absence of this compound, and the phosphorylation status of 94 different signaling nodes was analyzed to create a detailed inhibition fingerprint.[6][12]

-

Molecular Probe Assay: A molecular probe assay was conducted in rat PBMCs to assess the in vitro binding and target modulation of this compound to the BTK protein.[6]

In Vivo Studies and Clinical Trials

-

Collagen-Induced Arthritis (CIA) Models: The in vivo efficacy of this compound was evaluated in rodent models of rheumatoid arthritis.[1][6] Oral administration of this compound in both mouse and rat CIA models resulted in a dose-dependent improvement in arthritis severity.[6]

-

Phase I Clinical Trial: A first-in-human study in healthy volunteers was conducted to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.[6][12] BTK occupancy in circulating PBMCs was a key PD marker, and the results showed a dose-dependent and persistent target engagement.[6][12] At a 40 mg dose, over 80% of BTK occupancy was sustained for up to 48 hours after the initial dose.[6][12]

-

Phase II Clinical Trial in Rheumatoid Arthritis: A Phase II study (RAjuvenate; NCT02628028) was initiated to assess the efficacy and safety of this compound in patients with active rheumatoid arthritis.[4][5][13] However, the study was terminated after an interim analysis indicated a low probability of demonstrating a significant clinical benefit compared to placebo.[4][5]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the BTK signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's inhibitory profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Safety and Efficacy of this compound, Bruton’s Tyrosine Kinase Inhibitor, in Patients With Rheumatoid Arthritis: A Randomized, Double-blind, Placebo-controlled, 2-part Phase II Study | Semantic Scholar [semanticscholar.org]

- 5. Safety and Efficacy of this compound, Bruton's Tyrosine Kinase Inhibitor, in Patients With Rheumatoid Arthritis: A Randomized, Double-blind, Placebo-controlled, 2-part Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target modulation and pharmacokinetics/pharmacodynamics translation of the BTK inhibitor this compound for model-informed phase II dose selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Safety and Efficacy of this compound, Bruton’s Tyrosine Kinase Inhibitor, in Patients With Rheumatoid Arthritis: A Randomized, Double-blind, Placebo-controlled, 2-part Phase II Study | The Journal of Rheumatology [jrheum.org]

The Discovery and Development of Poseltinib (HM71224): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poseltinib (also known as HM71224 and LY3337641) is a potent, selective, and irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Hanmi Pharmaceutical and later licensed to Eli Lilly, this compound was investigated primarily for the treatment of rheumatoid arthritis and other autoimmune diseases.[3][4] BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, making it an attractive therapeutic target for autoimmune conditions.[5][6] This technical guide details the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies.

Discovery and Mechanism of Action

This compound was rationally designed as a highly selective and potent inhibitor of BTK.[7] It forms an irreversible covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, thereby permanently blocking its kinase activity.[5]

The primary mechanism of action of this compound is the inhibition of the B-cell receptor (BCR) signaling pathway.[1] BTK is a crucial component of this pathway, and its activation upon BCR engagement leads to a cascade of downstream signaling events that are essential for B-cell proliferation, differentiation, and survival.[5][8] By irreversibly inhibiting BTK, this compound effectively blocks these downstream signals, including the phosphorylation of phospholipase C gamma 2 (PLCγ2).[1][6] This disruption of BCR signaling ultimately dampens the B-cell mediated immune response that contributes to the pathophysiology of autoimmune diseases like rheumatoid arthritis.[6]

Beyond the BCR pathway, this compound also inhibits signaling mediated by Fc receptors (FcR) and Toll-like receptors (TLR), further contributing to its anti-inflammatory properties.[1]

Preclinical Pharmacology

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Studies

Kinase Inhibition Profile: this compound demonstrated potent and selective inhibition of BTK. The in vitro inhibitory activity was assessed using various kinase assays.

| Target Kinase | IC50 (nM) | Selectivity vs. BTK | Reference |

| BTK | 1.95 | - | [2][6] |

| BMX | - | 0.3-fold | [2] |

| TEC | - | 2.3-fold | [2] |

| TXK | - | 2.4-fold | [2] |

| ITK | - | 53-fold | [7] |

| JAK3 | - | 7.5-fold | [7] |

Table 1: In Vitro Kinase Inhibition Profile of this compound.

Cellular Activity: this compound effectively inhibited the phosphorylation of BTK and its downstream signaling molecule PLCγ2 in activated Ramos B lymphoma cells and primary human B cells in a dose-dependent manner.[6] Furthermore, it was shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β, by human monocytes.[1][6]

In Vivo Studies

The in vivo efficacy of this compound was primarily evaluated in animal models of rheumatoid arthritis, specifically the collagen-induced arthritis (CIA) model in both mice and rats.[6][7]

Collagen-Induced Arthritis (CIA) Model: Oral administration of this compound led to a significant and dose-dependent reduction in arthritis scores and prevented joint destruction in the murine CIA model.[6][7] In a rat CIA model, a dose of 3 mg/kg of this compound showed a significant anti-arthritic effect.[7] These studies demonstrated that this compound could effectively suppress the inflammatory processes and joint damage characteristic of arthritis in a living organism.

| Animal Model | Dosing | Key Findings | Reference |

| Mouse CIA | 1-30 mg/kg, p.o. | Improved experimental arthritis and prevented joint destruction. Reduced serum IL-6, anti-collagen antibodies, and total IgG levels. | [1][6] |

| Rat CIA | 3 mg/kg, p.o. | Significantly reduced arthritis scores and prevented disease-induced weight loss. | [7] |

Table 2: Summary of In Vivo Efficacy of this compound in Arthritis Models.

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by this compound.

Caption: BCR signaling pathway and this compound's mechanism of action.

Experimental Workflow: In Vitro BTK Kinase Assay

The potency of this compound against BTK was determined using in vitro kinase assays. A typical workflow for such an assay is depicted below.

Caption: Workflow for a typical in vitro BTK kinase inhibition assay.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

The in vivo efficacy of this compound was assessed using the CIA model, a widely accepted animal model for rheumatoid arthritis.

Caption: General workflow for a collagen-induced arthritis (CIA) study.

Clinical Development

This compound advanced into clinical trials to evaluate its safety, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase I Studies: In a first-in-human study with healthy volunteers, this compound was well-tolerated and exhibited dose-dependent and persistent BTK occupancy in peripheral blood mononuclear cells (PBMCs).[7] At a 40 mg dose, over 80% of BTK occupancy was maintained for up to 48 hours after the first dose, demonstrating effective target engagement.[7]

Phase II Studies: A two-part, Phase II study (RAjuvenate; NCT02628028) was initiated to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis.[9][10] Part A assessed safety and tolerability in patients with mildly active RA, and no significant safety signals were identified that would preclude continuation to Part B.[10]

Part B enrolled patients with moderate-to-severe RA who were randomized to receive 5 mg, 10 mg, or 30 mg of this compound or a placebo once daily for 12 weeks.[10] However, the study was terminated prematurely after an interim analysis revealed a low probability of demonstrating a statistically significant benefit over placebo.[9][10] There was no significant difference in the primary endpoint, the proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20), between any of the this compound dose groups and the placebo group at week 12.[9][10]

Conclusion

This compound is a potent and selective irreversible BTK inhibitor that demonstrated a clear mechanism of action and promising preclinical efficacy in animal models of rheumatoid arthritis. It effectively inhibited BTK and downstream signaling pathways in vitro and in vivo. Despite successful target engagement demonstrated in Phase I clinical trials, a Phase II study in patients with rheumatoid arthritis was discontinued due to a lack of clinical efficacy.[9] While the development of this compound for rheumatoid arthritis has been halted, the compound's profile provides valuable insights into the therapeutic potential and challenges of targeting BTK in autoimmune diseases.

Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation based on standard kinase assay methodologies.

-

Reagent Preparation : Recombinant human BTK enzyme, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT), a peptide substrate (e.g., poly(Glu, Tyr)), and ATP are prepared.[11] this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction : The BTK enzyme is pre-incubated with the various concentrations of this compound in a 96- or 384-well plate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiation : The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection : The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo™), which measure ADP production, or fluorescence-based assays (e.g., LanthaScreen™), which use time-resolved fluorescence resonance energy transfer (TR-FRET).[11][12]

-

Data Analysis : The signal from each well is measured, and the data are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated using a nonlinear regression curve fit.

Collagen-Induced Arthritis (CIA) in Mice (General Protocol)

This protocol is a generalized representation based on standard CIA methodologies.[13][14][15][16]

-

Animals : Male DBA/1 mice, typically 7-8 weeks old, are used as they are highly susceptible to CIA.[13][15]

-

Reagent Preparation : Type II collagen (e.g., from chicken or bovine) is dissolved in acetic acid and emulsified with Complete Freund's Adjuvant (CFA) for the primary immunization and with Incomplete Freund's Adjuvant (IFA) for the booster.[15]

-

Induction of Arthritis :

-

Treatment : Following the onset of clinical signs of arthritis (typically around day 25-28), mice are randomized into treatment groups. This compound is formulated for oral gavage and administered daily at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group receives the formulation without the active compound.

-

Clinical Assessment : Mice are monitored several times a week for the signs of arthritis. Each paw is scored on a scale of 0-4 based on the severity of swelling and erythema, for a maximum clinical score of 16 per mouse. Body weight is also recorded.

-

Endpoint Analysis : At the end of the study (e.g., day 42-56), mice are euthanized.

-

Histopathology : Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone/cartilage erosion.[7]

-

Serology : Blood is collected to measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA.[1]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Eli Lilly and Hanmi to develop BTK inhibitor to treat autoimmune diseases - Pharmaceutical Technology [pharmaceutical-technology.com]

- 5. ascopubs.org [ascopubs.org]

- 6. HM71224, a novel Bruton's tyrosine kinase inhibitor, suppresses B cell and monocyte activation and ameliorates arthritis in a mouse model: a potential drug for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target modulation and pharmacokinetics/pharmacodynamics translation of the BTK inhibitor this compound for model-informed phase II dose selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and Efficacy of this compound, Bruton’s Tyrosine Kinase Inhibitor, in Patients With Rheumatoid Arthritis: A Randomized, Double-blind, Placebo-controlled, 2-part Phase II Study | Semantic Scholar [semanticscholar.org]

- 10. Safety and Efficacy of this compound, Bruton's Tyrosine Kinase Inhibitor, in Patients With Rheumatoid Arthritis: A Randomized, Double-blind, Placebo-controlled, 2-part Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. chondrex.com [chondrex.com]

- 14. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Poseltinib: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poseltinib (formerly HM71224 and LY3337641) is a potent, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. The information is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name N-(3-((2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide. It belongs to the class of pyrimidine derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₂₆N₆O₃ | [1][2] |

| Molecular Weight | 470.52 g/mol | [1][2] |

| CAS Number | 1353552-97-2 | [3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [4] |

| InChI Key | LZMJNVRJMFMYQS-UHFFFAOYSA-N | [3] |

| SMILES | C=CC(=O)Nc1cccc(Oc2nc(Nc3ccc(N4CCN(C)CC4)cc3)nc3ccoc23)c1 | [3] |

Mechanism of Action: Inhibition of BTK Signaling

This compound is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.

Targeting the B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is essential for B-cell activation, proliferation, and antibody production. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. This compound exerts its therapeutic effect by disrupting this pathway.

Caption: this compound's inhibition of the BCR signaling pathway.

Covalent Binding to BTK

This compound forms a covalent bond with the cysteine residue at position 481 (Cys-481) in the active site of BTK. This irreversible binding effectively blocks the kinase activity of BTK, thereby halting the downstream signaling cascade.

Kinase Selectivity

This compound exhibits high selectivity for BTK.

Table 2: Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) | Selectivity vs. BTK | Reference(s) |

| BTK | 1.95 | - | [4] |

| BMX | - | 0.3-fold | [4] |

| TEC | - | 2.3-fold | [4] |

| TXK | - | 2.4-fold | [4] |

Preclinical and Clinical Data

Preclinical Studies

This compound has been evaluated in animal models of autoimmune diseases, demonstrating its potential therapeutic efficacy.

In a rat model of collagen-induced arthritis, oral administration of this compound resulted in a dose-dependent reduction in arthritis severity.[1] Treatment with 1 mg/kg and 3 mg/kg of this compound significantly inhibited bone and cartilage disruption.[1]

Table 3: Preclinical Pharmacokinetics of this compound in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Reference(s) |

| 1 | 123 | 1.0 | 345 | [1] |

| 3 | 456 | 1.0 | 1234 | [1] |

| 10 | 1567 | 2.0 | 5678 | [1] |

Clinical Trials

A Phase I, randomized, placebo-controlled, double-blind study (NCT01765478) was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult male volunteers.[1] The study demonstrated dose-dependent and persistent BTK occupancy in peripheral blood mononuclear cells (PBMCs).[1] At a 40 mg dose, over 80% BTK occupancy was maintained for up to 48 hours after the first dose.[1]

A Phase II, randomized, double-blind, placebo-controlled trial (RAjuvenate; NCT02628028) evaluated the efficacy and safety of this compound in adults with active rheumatoid arthritis.[5][6] The study was terminated prematurely after an interim analysis revealed a low probability of demonstrating a significant clinical benefit.[5][6] There was no statistically significant difference in the proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 12 between the this compound and placebo groups.[5][6]

Experimental Protocols

General Workflow for Assessing BTK Inhibition

Caption: General experimental workflow for evaluating a BTK inhibitor.

Collagen-Induced Arthritis (CIA) in Rats (General Protocol)

-

Animal Model: Male Lewis rats (7-weeks old) are typically used.[1]

-

Induction of Arthritis:

-

Treatment: this compound is administered orally once daily for a specified duration (e.g., 9 consecutive days) after the onset of arthritis.[1]

-

Assessment:

Western Blot for Phospho-PLCγ2 (General Protocol)

-

Cell Culture and Treatment: B-cells (e.g., Ramos cells) are stimulated to activate the BCR signaling pathway in the presence or absence of this compound.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponding to p-PLCγ2 is quantified to determine the effect of this compound on PLCγ2 phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of BTK. It effectively inhibits the BCR signaling pathway, a key driver of B-cell mediated autoimmune diseases. While preclinical studies demonstrated its potential efficacy in models of arthritis, a Phase II clinical trial in rheumatoid arthritis was terminated due to a lack of clinical benefit. Further investigation into the therapeutic potential of this compound in other B-cell-driven diseases may be warranted. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.

References

- 1. Target modulation and pharmacokinetics/pharmacodynamics translation of the BTK inhibitor this compound for model-informed phase II dose selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Population pharmacokinetics of HM781-36 (poziotinib), pan-human EGF receptor (HER) inhibitor, and its two metabolites in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. Safety and Efficacy of this compound, Bruton's Tyrosine Kinase Inhibitor, in Patients With Rheumatoid Arthritis: A Randomized, Double-blind, Placebo-controlled, 2-part Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Profile of Poseltinib: Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Poseltinib, a selective and irreversible Bruton's tyrosine kinase (BTK) inhibitor. The data presented herein is derived from key preclinical studies, primarily focusing on the collagen-induced arthritis (CIA) rat model, a well-established animal model for rheumatoid arthritis. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of autoimmune diseases.

Introduction to this compound

This compound (formerly known as HM71224) is an orally active small molecule that demonstrates potent and selective inhibition of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and Fc receptor signaling pathways, playing a crucial role in B-cell activation, proliferation, and survival. By irreversibly binding to BTK, this compound effectively blocks these signaling cascades, leading to the suppression of B-cell and monocyte activation. This mechanism of action underlies its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies of this compound were conducted in a rat model of collagen-induced arthritis (CIA). Oral administration of this compound resulted in dose-dependent plasma concentrations.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in CIA model rats following oral administration at doses of 0.3, 1, and 3 mg/kg.

| Parameter | 0.3 mg/kg | 1 mg/kg | 3 mg/kg |

| Cmax (ng/mL) | 1.5 ± 0.5 | 7.3 ± 3.3 | 22.6 ± 2.3 |

| Tmax (hr) | 0.6 ± 0.3 | 0.5 ± 0.0 | 1.4 ± 1.8 |

| AUClast (ng·hr/mL) | 2.0 ± 1.8 | 10.0 ± 3.6 | 49.9 ± 10.4 |

Data are presented as mean ± standard deviation.

This compound exhibited nonproportional pharmacokinetics over the tested dose range. The increases in AUClast and Cmax were greater than the proportional increase in the dose.

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of this compound were evaluated by assessing its target engagement (BTK occupancy) and downstream signaling inhibition in the rat CIA model.

In Vitro Potency

This compound demonstrated potent in vitro inhibition of BTK.

| Assay | IC50 |

| BTK Kinase Assay | 1.95 nM |

| BTK Target Modulation in Rat PBMCs | 14.6 ± 3.3 nM |

In Vivo Target Engagement and Efficacy

Treatment with this compound in the rat CIA model resulted in a dose- and time-dependent BTK occupancy and inhibition of BTK phosphorylation in splenocytes. A dose of 3 mg/kg led to complete BTK occupancy at 12 and 24 hours post-administration. This target engagement correlated with a significant, dose-dependent reduction in arthritis scores.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action: BTK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the BTK signaling pathway, which is crucial for B-cell activation. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.

Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Rat Model

The following diagram outlines the typical workflow for evaluating the efficacy of a compound like this compound in the rat CIA model.

Caption: Workflow for the rat collagen-induced arthritis (CIA) model.

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis and subsequent treatment with this compound.

-

Animal Model: Male Lewis rats are typically used.

-

Primary Immunization (Day 0): Rats are immunized at the base of the tail with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's Incomplete Adjuvant).

-

Booster Immunization (Day 7): A second immunization with the collagen emulsion is administered.

-

Arthritis Development and Scoring: The incidence of arthritis typically reaches around 79% by day 6 after the booster. Animals are monitored, and arthritis severity is scored by grading each paw based on erythema, swelling, and joint flexion.

-

Randomization and Treatment: Once a certain average clinical score is reached, rats are randomized into treatment groups. This compound is administered orally once daily for a specified period (e.g., 9 consecutive days) at doses of 0.3, 1, or 3 mg/kg.

-

Pharmacokinetic Analysis: On the final day of treatment, blood samples are collected at various time points after the last dose to determine plasma concentrations of this compound.

-

Pharmacodynamic Analysis: Splenocytes are collected to measure BTK occupancy and the inhibition of BTK phosphorylation.

BTK Occupancy Assay

This assay measures the extent to which this compound is bound to its target, BTK.

-

Sample Preparation: Splenocytes from treated and control animals are isolated and lysed.

-

Detection of Free BTK: A biotinylated probe that binds to the same site as this compound is added to the cell lysates. This probe will only bind to BTK that is not already occupied by this compound.

-

Quantification: The amount of biotinylated probe bound to BTK is quantified, typically using an ELISA-based method.

-

Calculation of Occupancy: BTK occupancy is calculated by comparing the amount of free BTK in the treated samples to that in the vehicle-treated control samples.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of BTK, leading to desirable pharmacokinetic and pharmacodynamic profiles in a rat model of arthritis. The dose-dependent target engagement and subsequent efficacy in reducing disease severity provide a strong rationale for its clinical development in the treatment of autoimmune diseases. The information presented in this guide, including the quantitative data, signaling pathways, and experimental protocols, offers a solid foundation for further research and development of this compound and other BTK inhibitors.

In Vitro Kinase Selectivity Profile of Poseltinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poseltinib (formerly known as HM71224 and LY3337641) is a potent and selective, orally active, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways, making it a key therapeutic target for autoimmune diseases like rheumatoid arthritis.[1][2] This technical guide provides a comprehensive overview of the in vitro kinase selectivity panel for this compound, including detailed experimental protocols and a summary of its inhibitory activity against a range of kinases.

Kinase Selectivity Panel Data

This compound has been demonstrated to be a highly potent inhibitor of BTK with an IC50 value of 1.95 nM.[3][4] Its selectivity has been assessed against a panel of other kinases, revealing a targeted profile with significant potency against a few related kinases. The following table summarizes the available quantitative data on this compound's kinase inhibition.

| Kinase Target | IC50 (nM) | Selectivity vs. BTK (Fold) | Assay Method |

| BTK | 1.95 | 1 | FRET-based Assay |

| BMX | - | 0.3 | FRET-based Assay |

| TEC | - | 2.3 | FRET-based Assay |

| TXK | - | 2.4 | FRET-based Assay |

| ITK | - | 53 | Not Specified |

| JAK3 | - | 7.5 | Not Specified |

| EGFR | >1000 | >512 | Cell-based Assay |

Note: A comprehensive kinase inhibition profile of this compound against over 85 kinases was performed using a Fluorescence Resonance Energy Transfer (FRET) method; however, the complete dataset is not publicly available.[3] The data for BMX, TEC, and TXK represent the fold selectivity relative to BTK, as specific IC50 values were not provided in the available literature.

Experimental Protocols

The determination of the in vitro kinase selectivity of this compound involves robust and standardized biochemical assays. The following are detailed methodologies for two common types of assays used in kinase profiling.

FRET-Based Kinase Assay (e.g., Z'-LYTE™)

This assay format is widely used for determining kinase activity by measuring the phosphorylation of a synthetic peptide substrate.

Principle: The assay utilizes a peptide substrate labeled with a FRET pair (a donor and an acceptor fluorophore). In the absence of phosphorylation, the peptide is cleaved by a protease, separating the FRET pair and resulting in a low FRET signal. When the kinase phosphorylates the substrate, it becomes resistant to proteolytic cleavage, keeping the FRET pair in proximity and generating a high FRET signal. The ratio of the donor to acceptor emission is calculated to determine the extent of phosphorylation.

Materials:

-

Recombinant human kinase (e.g., BTK)

-

Z'-LYTE™ Kinase Assay Kit, including:

-

Tyrosine or Serine/Threonine peptide substrate

-

ATP solution

-

Development Reagent-A

-

Stop Reagent

-

-

This compound (or other test compounds) diluted in DMSO

-

Assay plates (e.g., black 384-well plates)

-

Plate reader capable of measuring fluorescence resonance energy transfer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add the kinase, the FRET-peptide substrate, and the test compound to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Development:

-

Add the Development Reagent-A to each well. This reagent contains a site-specific protease that will cleave the unphosphorylated substrate.

-

Incubate at room temperature for 60 minutes.

-

-

Stopping the Reaction: Add the Stop Reagent to each well to terminate the development reaction.

-

Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). The percent inhibition is determined relative to control wells (containing DMSO vehicle). IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic model.

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction is complete, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Materials:

-

Recombinant human kinase

-

Substrate (protein or peptide) specific to the kinase

-

ATP

-

ADP-Glo™ Kinase Assay Kit, including:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

This compound (or other test compounds) diluted in DMSO

-

Assay plates (e.g., white 384-well plates)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in the assay buffer.

-

Kinase Reaction:

-

Combine the kinase, its substrate, and the test compound in the wells of the assay plate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The amount of light generated is proportional to the amount of ADP produced. Calculate the percent inhibition based on the luminescence signal in the presence of the inhibitor compared to the control (DMSO). Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a suitable dose-response curve.

Visualizations

Experimental Workflow for In Vitro Kinase Selectivity Profiling

References

- 1. HM71224, a novel Bruton’s tyrosine kinase inhibitor, suppresses B cell and monocyte activation and ameliorates arthritis in a mouse model: a potential drug for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HM71224, a novel Bruton’s tyrosine kinase inhibitor, suppresses B cell and monocyte activation and ameliorates arthritis in a mouse model: a potential drug for rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

Poseltinib's Effect on the BCR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poseltinib (also known as HM71224 and LY3337641) is an orally active, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, differentiation, and activation. Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on the BCR signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by covalently binding to the cysteine residue (Cys-481) in the active site of BTK. This irreversible binding blocks the kinase activity of BTK, thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates. The inhibition of BTK by this compound effectively abrogates the signal transduction from the B-cell receptor, leading to the suppression of B-cell activation, proliferation, and survival.

BCR Signaling Pathway and this compound's Point of Intervention

The binding of an antigen to the B-cell receptor initiates a signaling cascade. This process begins with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) heterodimers by Src family kinases such as LYN. This creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, phosphorylates adaptor proteins, including B-cell linker protein (BLNK). This signalosome assembly recruits and activates BTK.

Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for B-cell survival and proliferation.

This compound's irreversible binding to BTK serves as a critical choke point in this pathway, preventing the activation of PLCγ2 and all subsequent downstream signaling events.

Caption: this compound's mechanism of action within the BCR signaling pathway.

Data Presentation

The efficacy and selectivity of this compound have been quantified in various preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BTK | Kinase Assay | 1.95 | [1][2] |

| BTK Autophosphorylation | Cellular Assay | <10 | [1] |

| PLCγ2 Phosphorylation | Cellular Assay | <10 | [1] |

| BTK (in molecular probe assay) | Cellular Assay | 14.6 ± 3.3 | [3] |

| BTK (in TR-FRET binding assay) | Biochemical Assay | 1.1 | [4] |

| Mino cell growth | Cellular Assay | 12 | [4] |

| MOLM-14 cell growth | Cellular Assay | 2900 | [4] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity vs. BTK (fold) | Reference |

| BTK | 1.95 | 1 | [2] |

| BMX | <10 | ~0.3 | [2][3] |

| TEC | <10 | ~2.3 | [2][3] |

| TXK | <10 | ~2.4 | [2][3] |

| ITK | >10 | ~53 | [3] |

| JAK3 | >10 | ~7.5 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of this compound on the BCR signaling pathway.

BTK Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

Caption: Workflow for a typical biochemical BTK kinase inhibition assay.

Protocol:

-

Reagent Preparation : Prepare kinase assay buffer, recombinant human BTK enzyme solution, ATP solution, and a substrate solution (e.g., poly(Glu,Tyr) peptide).

-

Compound Dilution : Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Kinase Reaction :

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the BTK enzyme to each well and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection :

-

Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of remaining ATP.

-

Add the Kinase-Glo® reagent to each well and incubate at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

The luminescence signal is converted to percent inhibition relative to the vehicle control.

-

The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

-

Western Blotting for Phosphorylation of Downstream Targets

This method is used to assess the effect of this compound on the phosphorylation status of BTK and its downstream substrates, such as PLCγ2 and AKT, in a cellular context.

Caption: A generalized workflow for Western blot analysis of protein phosphorylation.

Protocol:

-

Cell Culture and Treatment :

-

Culture a B-cell line (e.g., Ramos lymphoma cells) in appropriate media.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

-

BCR Stimulation :

-

Stimulate the B-cells with an anti-IgM antibody to cross-link the BCR and activate the signaling pathway.

-

-

Protein Extraction :

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Transfer :

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to reduce non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-BTK (Y223), anti-phospho-PLCγ2 (Y759)). Also, probe separate blots with antibodies against the total forms of these proteins as loading controls.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis :

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Flow Cytometry for BTK Occupancy

This assay measures the percentage of BTK molecules in a cell that are bound by an irreversible inhibitor like this compound.

Protocol:

-

Cell Preparation :

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

-

In Vitro Dosing :

-

Treat the PBMCs with varying concentrations of this compound or a vehicle control and incubate.

-

-

Cell Lysis :

-

Lyse the cells to release the intracellular contents, including BTK.

-

-

BTK Occupancy Measurement :

-

A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

This involves a labeled probe that binds to the same site on BTK as this compound. The binding of this probe is competed by the presence of this compound.

-

The TR-FRET signal is inversely proportional to the amount of this compound-bound BTK.

-

Total BTK can be measured in a parallel assay.

-

-

Data Analysis :

-

The percentage of BTK occupancy is calculated based on the reduction in the probe's signal in the presence of this compound, relative to the total BTK signal.

-

Conclusion

This compound is a potent and selective irreversible inhibitor of BTK that effectively blocks BCR signaling. By covalently binding to BTK, it prevents the phosphorylation of key downstream effectors such as PLCγ2 and AKT, thereby inhibiting B-cell activation and proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on BTK inhibitors and their role in B-cell-mediated diseases. While this compound showed promise in preclinical studies, its clinical development for rheumatoid arthritis was discontinued due to a lack of significant efficacy in a Phase 2 trial.[5][6][7] Nevertheless, the study of this compound has contributed to the understanding of BTK's role in autoimmune diseases and the broader field of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Target modulation and pharmacokinetics/pharmacodynamics translation of the BTK inhibitor this compound for model-informed phase II dose selection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study [frontiersin.org]

- 6. thno.org [thno.org]

- 7. Safety and Efficacy of this compound, Bruton's Tyrosine Kinase Inhibitor, in Patients With Rheumatoid Arthritis: A Randomized, Double-blind, Placebo-controlled, 2-part Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Poseltinib: A Technical Overview of Early-Stage Research in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poseltinib (formerly HM71224 and LY3337641) is an orally available, irreversible, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the signaling pathways of various immune cells, particularly B lymphocytes, and has emerged as a key therapeutic target for autoimmune diseases.[2][3] Dysregulation of B cell signaling is a hallmark of many autoimmune conditions, contributing to autoantibody production and inflammation.[4] This technical guide provides an in-depth overview of the early-stage research on this compound for the treatment of autoimmune diseases, consolidating preclinical and early clinical data, experimental methodologies, and an analysis of its mechanism of action.

Mechanism of Action

This compound is a selective and irreversible inhibitor of BTK.[1] It forms a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to sustained inhibition.[2] By blocking BTK, this compound effectively disrupts the B cell receptor (BCR) signaling cascade.[1] This interference has been shown to inhibit the phosphorylation of BTK itself, as well as downstream signaling molecules such as Phospholipase C gamma 2 (PLCγ2) and Protein Kinase B (AKT).[1][2] The inhibition of these pathways ultimately leads to a reduction in B cell activation and proliferation, and a decrease in the production of pro-inflammatory cytokines.[1][4]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

Data Presentation

Kinase Selectivity

This compound has demonstrated high selectivity for BTK. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against BTK and other kinases.

| Kinase | IC50 (nM) | Selectivity vs. BTK (fold) |

| BTK | 1.95 - 4.0 [1][2][5] | - |

| BMX | ~5.85[6] | 0.3[6] |

| TEC | ~4.49[6] | 2.3[6] |

| TXK | ~4.68[6] | 2.4[6] |

| ITK | > 212[2] | 53[2] |

| JAK3 | > 30[2] | 7.5[2] |

Preclinical Efficacy in Autoimmune Models

This compound has shown efficacy in animal models of rheumatoid arthritis and systemic lupus erythematosus (SLE).

| Animal Model | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) in Mice and Rats | Dose-dependently improved arthritis severity and prevented joint destruction.[2][4] | [2][4] |

| MRL/lpr Mouse Model of SLE | Reduced overactivity of B cells, alleviating the development of SLE and lupus nephritis.[1] | [1] |

Phase I Clinical Trial in Healthy Volunteers (NCT01765478)

A Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult male volunteers.[2]

| Dose | Key Pharmacodynamic Finding | Reference |

| 40 mg | >80% BTK occupancy maintained for up to 48 hours after the first dose.[2][5] | [2][5] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC from this study are not publicly available in structured tables.

Phase II Clinical Trial in Rheumatoid Arthritis (RA) (NCT02628028)

A Phase II study (RAjuvenate) was initiated to evaluate the efficacy and safety of this compound in patients with active RA.[7][8] The study was terminated due to a low likelihood of demonstrating significant efficacy.[7][8]

| Treatment Arm | ACR20 Response at Week 12 | Statistical Significance vs. Placebo |

| This compound 5 mg | Not Statistically Significant | P > 0.05 |

| This compound 10 mg | Not Statistically Significant | P > 0.05 |

| This compound 30 mg | Not Statistically Significant | P > 0.05 |

| Placebo | - | - |

Experimental Protocols

Detailed, step-by-step protocols for the preclinical studies with this compound are not publicly available. However, based on standard methodologies and the available literature, the following sections outline the likely experimental approaches.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis. The general protocol involves the following steps:

-

Induction of Arthritis : Wistar rats or DBA/1 mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[9][10] A booster injection is typically given at a later time point (e.g., day 7 or 21).[9][10]

-

Treatment : this compound or a vehicle control is administered orally, typically starting before or at the onset of clinical signs of arthritis.[1]

-

Assessment : The severity of arthritis is monitored over time using a clinical scoring system that evaluates paw swelling, erythema, and joint mobility.[9] Histopathological analysis of the joints is often performed at the end of the study to assess inflammation, pannus formation, cartilage damage, and bone erosion.[11]

In Vitro Cytokine Production Assay

This assay is used to determine the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

-

Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.[12] Monocytes can be further purified from the PBMC population.

-

Cell Culture and Stimulation : The isolated cells are cultured in the presence of various concentrations of this compound or a vehicle control.[1] The cells are then stimulated with an agent known to induce cytokine production, such as lipopolysaccharide (LPS) or immune complexes.[1]

-

Cytokine Measurement : After a defined incubation period, the cell culture supernatants are collected. The concentrations of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[13][14]

Experimental Workflow Diagram

The following diagram outlines a typical preclinical experimental workflow for evaluating a compound like this compound.

Conclusion

Early-stage research on this compound has established its role as a potent and selective inhibitor of BTK with a clear mechanism of action on the B cell receptor signaling pathway. Preclinical studies in animal models of rheumatoid arthritis and lupus demonstrated its potential anti-inflammatory and disease-modifying effects. However, a Phase II clinical trial in rheumatoid arthritis was terminated for lack of efficacy, raising questions about its therapeutic potential in this indication. Further investigation into other autoimmune diseases, such as systemic lupus erythematosus, was planned. The available data provides a solid foundation for understanding the preclinical profile of this compound, although a lack of detailed, publicly available clinical pharmacokinetic and pharmacodynamic data limits a full assessment of its clinical properties. Future research may explore the potential of this compound in other B-cell-mediated autoimmune diseases or in combination with other therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The MRL/lpr Mouse Strain as a Model for Neuropsychiatric Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 5. Target modulation and pharmacokinetics/pharmacodynamics translation of the BTK inhibitor this compound for model-informed phase II dose selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Safety and Efficacy of this compound, Bruton's Tyrosine Kinase Inhibitor, in Patients With Rheumatoid Arthritis: A Randomized, Double-blind, Placebo-controlled, 2-part Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of Type II Collagen-Induced Rat Rheumatoid Arthritis Model by Interleukin 10 (IL10)-Mesenchymal Stem Cells (BMSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. revvity.com [revvity.com]

- 13. Exploring the Potential Use of a PBMC-Based Functional Assay to Identify Predictive Biomarkers for Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Poseltinib Target Engagement and Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poseltinib (also known as HM71224 and LY3337641) is a potent and selective, orally active, irreversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and survival.[2] By targeting BTK, this compound effectively modulates B-cell activity, giving it therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases.[3][4] This technical guide provides a comprehensive overview of this compound's target engagement, binding kinetics, and mechanism of action, supported by experimental data and protocols.

Target Profile and Binding Affinity

This compound was designed for high-affinity binding to the ATP-binding pocket of BTK.[3] It acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) within the BTK active site.[2][4] This covalent modification leads to sustained inhibition of BTK activity.

Quantitative Data on Target Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays, with key IC50 values summarized in the tables below.

| Assay Type | Target/System | IC50 (nM) | Reference |

| Biochemical Kinase Assay | Recombinant BTK | 1.95 | [1][5] |

| Biochemical Assay | BTK | 4.0 | [3][6] |

| Biochemical Assay | Biotinylated BTK Probe | 13.3 | [3][6] |

| Molecular Probe Assay | BTK in rat PBMCs | 14.6 ± 3.3 | [3] |

| TR-FRET based binding kinetics assay | Recombinant BTK | 1.1 (after 2h incubation) | [7] |

| Cell-based Assay | Autophosphorylation of BTK | < 10 | [1] |

| Cell-based Assay | Phosphorylation of PLCγ2 | < 10 | [1] |

| Table 1: Biochemical and Cellular IC50 Values for this compound. |

| Kinase | Selectivity Fold vs BTK (IC50) | Reference |

| BMX | 0.3 | [5] |

| TEC | 2.3 | [5] |

| TXK | 2.4 | [5] |

| ITK | 53 | [3][6] |

| JAK3 | 7.5 | [3][6] |

| Table 2: Kinase Selectivity Profile of this compound. |

Note on Binding Kinetics: While IC50 values provide a measure of inhibitory potency, a complete understanding of an irreversible inhibitor requires the determination of the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). The ratio of these two values, kinact/KI, represents the efficiency of covalent bond formation. Despite a thorough literature search, specific kinact/KI values for this compound were not found in the public domain.

Mechanism of Action: Modulation of the B-Cell Receptor Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a crucial role in signal amplification. This compound's irreversible binding to BTK blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates such as phospholipase C gamma 2 (PLCγ2).[1] This disruption of the signaling cascade ultimately inhibits B-cell activation, proliferation, and survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Biochemical BTK Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of BTK in a purified system.

-

Reagents and Materials:

-

Recombinant human BTK enzyme

-

Fluorescently labeled peptide substrate

-

ATP

-

This compound (or other test compounds)

-

Assay buffer

-

Stop solution

-

Development Reagent A

-

Microplate reader

-

-

Procedure:

-

A mixture of BTK enzyme, peptide substrate, ATP, and varying concentrations of this compound is incubated at room temperature for a specified period (e.g., 1 hour).

-

Development Reagent A is added to the wells, and the incubation continues for another hour.

-